molecular formula C12H12O2 B14045990 methyl 2-(1H-inden-2-yl)acetate

methyl 2-(1H-inden-2-yl)acetate

Cat. No.: B14045990
M. Wt: 188.22 g/mol
InChI Key: XACVDFMCZCUYIT-UHFFFAOYSA-N
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Description

Methyl 2-(1H-inden-2-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an indene moiety attached to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1H-inden-2-yl)acetate typically involves the esterification of 2-(1H-inden-2-yl)acetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-inden-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The indene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: The major product is 2-(1H-inden-2-yl)acetic acid.

    Reduction: The major product is 2-(1H-inden-2-yl)ethanol.

    Substitution: Products vary depending on the substituent introduced, such as bromo- or nitro-substituted indenes.

Scientific Research Applications

Methyl 2-(1H-inden-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of methyl 2-(1H-inden-2-yl)acetate in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The indene moiety may play a crucial role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1H-indol-3-yl)acetate: Similar in structure but contains an indole moiety instead of an indene.

    Methyl 2-(1H-naphthalen-2-yl)acetate: Contains a naphthalene moiety, differing in the aromatic ring system.

Uniqueness

Methyl 2-(1H-inden-2-yl)acetate is unique due to the presence of the indene moiety, which imparts distinct chemical and biological properties. Its structure allows for specific interactions in chemical reactions and potential biological activities that are not observed in similar compounds.

Biological Activity

Methyl 2-(1H-inden-2-yl)acetate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and other therapeutic effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is an ester derived from indene, a bicyclic hydrocarbon. Its structure allows for interactions with biological systems, which may lead to diverse pharmacological effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound and its derivatives.

Minimum Inhibitory Concentration (MIC) Values

The compound has been tested against various Gram-positive and Gram-negative bacteria, yielding significant results:

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus (ATCC 25923)8
Enterococcus faecalis (ATCC 51299)8
Escherichia coli (ATCC 10536)16
Pseudomonas aeruginosa (ATCC 10145)32

These findings indicate that this compound exhibits considerable antibacterial activity, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that certain derivatives of this compound show significant inhibition of cancer cell proliferation.

Case Studies

  • Prostate Cancer : A study demonstrated that this compound derivatives exhibited cytotoxic effects on prostate cancer cell lines, suggesting their potential as therapeutic agents in oncology .
  • Mechanism of Action : The compound is believed to interfere with cell cycle progression and induce apoptosis in cancer cells, although specific pathways remain to be fully elucidated .

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

  • Neurotransmitter Modulation : Similar to amphetamines, it may act as a releasing agent or reuptake inhibitor for monoamine neurotransmitters, enhancing neurotransmission .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against cellular damage in various diseases .

Pharmacokinetics

This compound is expected to have favorable pharmacokinetic properties due to its structural similarity to other bioactive compounds. It is likely characterized by:

  • Rapid Absorption : Following oral administration.
  • Extensive Distribution : Throughout body tissues.
  • Metabolism : Primarily occurring in the liver.
  • Excretion : Through urine .

Properties

IUPAC Name

methyl 2-(1H-inden-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-14-12(13)8-9-6-10-4-2-3-5-11(10)7-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACVDFMCZCUYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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